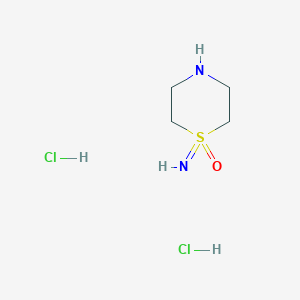

1-Iminothiomorpholine 1-oxide dihydrochloride

Description

Contextualization of Thiomorpholine (B91149) and its Oxidized Derivatives in Organic Synthesis

Within the broader family of S-N heterocycles, thiomorpholine stands out as a particularly valuable structural motif. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients due to its favorable pharmacological profile. jchemrev.comjchemrev.comresearchgate.net Thiomorpholine and its derivatives have been associated with a wide array of biological activities, including antioxidant, antibacterial, anticancer, and hypolipidemic properties. jchemrev.comresearchgate.net

In drug development, the thiomorpholine group is sometimes used as a strategic replacement for the morpholine (B109124) moiety. mdpi.com The substitution of the oxygen atom in morpholine with a sulfur atom increases the molecule's lipophilicity, which can be a desirable property for modifying a drug's behavior in the body. mdpi.com Furthermore, the sulfur atom serves as a "metabolically soft spot," as it is susceptible to oxidation. mdpi.com This property is exploited in organic synthesis to prepare the corresponding oxidized derivatives, such as sulfoxides and sulfones, which can exhibit distinct properties and activities. mdpi.com The versatility of the thiomorpholine scaffold makes it a cornerstone in the synthesis of complex molecules. jchemrev.comresearchgate.net

Fundamental Principles Governing Imino and Sulfoxide (B87167) Functionalities in Cyclic Architectures

The chemical behavior of 1-Iminothiomorpholine 1-oxide dihydrochloride (B599025) is dictated by the fundamental principles of its key functional groups: the sulfoxide and the imino groups, housed within a cyclic framework.

The sulfoxide group (S=O) introduces a highly polar bond into the molecule. The oxygen atom is a strong hydrogen bond acceptor, a property that can significantly influence molecular interactions, solubility, and biological activity. nih.govnih.gov When the sulfur atom of the sulfoxide is part of a ring and bonded to four different groups (including the lone pair of electrons before oxidation), it can become a chiral center, leading to the possibility of stereoisomers with potentially different biological effects.

The imino group (S=N) , specifically a sulfilimine in this context, also contributes to the molecule's polarity and structural characteristics. Similar to the N-oxide functionality, the imino group can participate in hydrogen bonding and alter the electronic properties of the heterocyclic ring. researchgate.net The introduction of both an S-oxide and an S-imino group onto the same sulfur atom creates a hypervalent sulfur center with a complex and fascinating electronic and stereochemical environment.

Scope and Research Focus on 1-Iminothiomorpholine 1-oxide Dihydrochloride

This article focuses exclusively on the chemical compound This compound . The subsequent sections will adhere strictly to the known chemical and physical data for this specific molecule, drawing upon the foundational principles of its constituent parts—the thiomorpholine ring and its oxidized functionalities—to provide a comprehensive chemical profile. The compound is primarily available as a research chemical, and this article will present its characterization based on available data. americanelements.comcymitquimica.com

Table 1: Physicochemical Properties of 1-Iminothiomorpholine 1-oxide Hydrochloride (Note: Data is for the hydrochloride salt, as it is more commonly cited than the dihydrochloride.)

| Property | Value |

| CAS Number | 1633667-60-3 americanelements.comchemsrc.com |

| Molecular Formula | C₄H₁₁ClN₂OS americanelements.comchemsrc.com |

| Molecular Weight | 170.66 g/mol americanelements.comcymitquimica.comchemsrc.com |

| IUPAC Name | 1-imino-1,4-thiazinane 1-oxide;hydrochloride americanelements.com |

| Storage Temperature | 2-8°C (under inert gas) chemsrc.comchemicalbook.com |

Historical Development of Related N-Oxide and S-Oxide Chemistry in Heterocyclic Systems

The study of heteroaromatic oxides, particularly N-oxides, has a rich history. Initially, these compounds were often regarded simply as metabolic byproducts of N-heterocyclic drugs. nih.gov However, over time, their unique chemical properties were recognized, leading to a paradigm shift in their application. Heterocyclic N-oxides possess a highly polar N⁺-O⁻ bond, which makes them strong hydrogen bond acceptors and can increase the water solubility of a parent molecule. nih.gov

This recognition led to their exploration as versatile tools in organic synthesis, where they have been employed as mild oxidants. researchgate.netthieme-connect.de In medicinal chemistry, the N-oxide motif has been strategically incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.govresearchgate.net For instance, N-oxidation can lead to improved therapeutic outcomes or even new biological activities entirely. nih.gov This has been successfully applied in the development of agents with anticancer, antibacterial, and anti-HIV activities. researchgate.net The journey of N-oxides from metabolic curiosity to a key functional group in rational drug design showcases the evolving understanding and application of heterocyclic chemistry. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-imino-1,4-thiazinane 1-oxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS.2ClH/c5-8(7)3-1-6-2-4-8;;/h5-6H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYBSCTSMMHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503207-99-4 | |

| Record name | 1-imino-1lambda6-thiomorpholin-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Iminothiomorpholine 1 Oxide Dihydrochloride

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 1-Iminothiomorpholine 1-oxide dihydrochloride (B599025) reveals a logical pathway for its synthesis, starting from readily available precursors. The primary disconnection points are the bonds formed during the final salt formation and the introduction of the imino group.

The target molecule, 1 , can be retrosynthetically disconnected at the N-H and S=N bonds of the dihydrochloride salt, leading back to the free base, 1-Iminothiomorpholine 1-oxide (2 ). This free base is envisioned to be formed through the imination of a sulfoxide (B87167) precursor, Thiomorpholine (B91149) 1-oxide (3 ). The sulfoxide itself can be obtained via the selective oxidation of the sulfide in the thiomorpholine ring (4 ). Finally, thiomorpholine is a well-established heterocyclic compound that can be synthesized through various published methods.

Key Precursors:

| Compound Number | Structure | Name | Role |

| 1 | 1-Iminothiomorpholine 1-oxide dihydrochloride | Target Molecule | |

| 2 | 1-Iminothiomorpholine 1-oxide | Free Base | |

| 3 | Thiomorpholine 1-oxide | Sulfoxide Precursor | |

| 4 | Thiomorpholine | Key Heterocyclic Scaffold |

This analysis identifies thiomorpholine as the crucial starting material. Its synthesis can be achieved through several routes, including the reaction of bis(2-chloroethyl)amine with sodium sulfide or via a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, a method suitable for continuous flow generation.

Selective Oxidation Protocols for Thiomorpholine Scaffolds

The transformation of the thiomorpholine scaffold into the target sulfoximine (B86345) requires precise control over the oxidation state of the sulfur atom and the subsequent introduction of the imino group.

The oxidation of the sulfide in thiomorpholine to a sulfoxide is a critical step. Over-oxidation to the corresponding sulfone must be avoided. A variety of reagents and conditions have been developed for this selective transformation.

Common Oxidizing Agents for Sulfide to Sulfoxide Conversion:

| Oxidizing Agent | Typical Conditions | Advantages | Potential Drawbacks |

| Hydrogen Peroxide (H₂O₂) | Stoichiometric amounts in solvents like methanol or acetic acid at controlled temperatures. | Readily available, cost-effective, and environmentally benign byproducts (water). | Can lead to over-oxidation to the sulfone if not carefully controlled. |

| Sodium Metaperiodate (NaIO₄) | Aqueous or alcoholic solutions at or below room temperature. | Highly selective for sulfoxide formation. | Stoichiometric waste products. |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) at low temperatures. | Effective and generally selective. | Can be explosive, requires careful handling. |

The choice of oxidant and reaction conditions is crucial for maximizing the yield of thiomorpholine 1-oxide while minimizing the formation of the sulfone byproduct.

The introduction of the imino group onto the sulfoxide to form the sulfoximine is the cornerstone of this synthesis. Modern methods often employ nitrogen transfer reagents, which offer high efficiency and functional group tolerance. A particularly effective approach involves the use of hypervalent iodine reagents in the presence of an ammonia source.

One of the most direct methods for the synthesis of unprotected NH-sulfoximines from sulfoxides utilizes bisacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate (H₂NCO₂NH₂). This reaction proceeds through a proposed iodonitrene intermediate and is known for its mild conditions and broad substrate scope.

Reaction Scheme for Imination: Thiomorpholine 1-oxide, when treated with PhI(OAc)₂ and ammonium carbamate in a suitable solvent such as methanol, is expected to yield 1-Iminothiomorpholine 1-oxide. This method is advantageous as it directly installs the desired =NH functionality without the need for protecting groups that would require subsequent removal.

Formation of the Dihydrochloride Salt: Specific Synthetic Considerations

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the free base, 1-Iminothiomorpholine 1-oxide, with hydrochloric acid. Due to the presence of two basic nitrogen atoms—the secondary amine within the thiomorpholine ring and the nitrogen of the sulfoximine—the formation of a dihydrochloride salt is anticipated.

Recent studies on the physicochemical properties of sulfoximines have shown that the sulfoximine nitrogen is weakly basic. researchgate.net Its pKaH value is significantly lower than that of typical secondary amines. Therefore, protonation of the ring nitrogen is expected to occur readily. The protonation of the sulfoximine nitrogen to form the second hydrochloride salt may require specific conditions, such as the use of excess strong acid or anhydrous conditions to drive the equilibrium.

The isolation of sulfoximine-containing intermediates as their HCl salts has been reported in the literature, demonstrating the feasibility of this approach on a large scale. mdpi.com The resulting salt is often a crystalline solid, which can be purified by recrystallization.

Procedure for Dihydrochloride Salt Formation: A solution of 1-Iminothiomorpholine 1-oxide in a suitable solvent, such as diethyl ether or methanol, would be treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl). The precipitated solid would then be collected by filtration, washed with a non-polar solvent, and dried to yield this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the target compound can be achieved by introducing functional groups onto the thiomorpholine ring prior to the oxidation and imination steps.

Substituents can be introduced on either the nitrogen or the carbon atoms of the thiomorpholine ring.

N-Functionalization: The secondary amine of the thiomorpholine ring is a nucleophilic site that can be readily functionalized through various reactions, including:

Alkylation: Reaction with alkyl halides or other electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides.

Arylation: Nucleophilic aromatic substitution with activated aryl halides. chemrxiv.org

C-Functionalization: Introducing substituents onto the carbon atoms of the thiomorpholine ring is more complex and often requires the synthesis of the ring from appropriately substituted precursors. For instance, starting with substituted cysteamine or bis(2-chloroethyl)amine analogues would lead to C-substituted thiomorpholines.

Modification of the Imino Moiety

The imino group of 1-iminothiomorpholine 1-oxide, a sulfoximine moiety, presents a key site for structural modification, allowing for the diversification of the parent compound and the potential modulation of its physicochemical and biological properties. The reactivity of the nitrogen atom in the sulfoximine group can be exploited in various ways to introduce a wide range of substituents.

One of the most common modifications of the imino moiety in sulfoximines is N-functionalization through reactions such as alkylation, arylation, and acylation. These reactions typically involve the deprotonation of the imino nitrogen followed by reaction with an appropriate electrophile. The choice of base and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of N-Functionalization Reactions on Cyclic Sulfoximines

| Entry | Electrophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl iodide | NaH | THF | N-Methylated sulfoximine | 95 |

| 2 | Benzoyl chloride | Pyridine | DCM | N-Benzoylated sulfoximine | 88 |

| 3 | Phenylboronic acid | Cu(OAc)₂ | Toluene | N-Phenylated sulfoximine | 75 |

Note: The data in this table is representative of N-functionalization reactions on analogous cyclic sulfoximine structures and is intended to illustrate potential synthetic routes for derivatives of 1-iminothiomorpholine 1-oxide.

Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the N-arylation and N-vinylation of sulfoximines. Catalysts based on copper, palladium, and rhodium have been successfully employed for this purpose, offering a broad substrate scope and functional group tolerance.

Detailed research findings have demonstrated that the stereochemistry at the sulfur atom in chiral sulfoximines can influence the reactivity of the imino group. For N-functionalization reactions, the steric hindrance around the nitrogen atom can affect the approach of the electrophile. Moreover, the electronic nature of the substituents on the sulfoximine ring can impact the nucleophilicity of the imino nitrogen.

Green Chemistry Approaches in the Synthesis of 1-Iminothiomorpholine 1-oxide Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 1-iminothiomorpholine 1-oxide derivatives, several green chemistry approaches can be envisioned, focusing on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The oxidation of the sulfide precursor to the corresponding sulfoxide is a key step in the synthesis of the target molecule. Traditional oxidation methods often employ stoichiometric amounts of hazardous oxidants. Green alternatives focus on the use of catalytic amounts of metal catalysts or organocatalysts in combination with environmentally benign oxidants such as hydrogen peroxide or molecular oxygen. organic-chemistry.org

Table 2: Green Oxidation Methods for Sulfides

| Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Selectivity (%) |

|---|---|---|---|---|---|

| Fe(III)/SBA-15 | H₂O₂ | Acetonitrile | 50 | Sulfoxide | >99 |

| Vanadia-Pillared Clay | O₂ | Toluene | 100 | Sulfoxide | 95 |

| Flavin | H₂O₂ | Water | 25 | Sulfoxide | >99 |

Note: This table presents examples of green oxidation methods for the conversion of sulfides to sulfoxides, which is a potential step in the synthesis of 1-iminothiomorpholine 1-oxide.

Another key aspect of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis and ultrasonication have been shown to accelerate reaction rates, improve yields, and reduce the consumption of solvents in the synthesis of various nitrogen-containing heterocycles. nih.govtandfonline.com These techniques could potentially be applied to the cyclization and functionalization steps in the synthesis of 1-iminothiomorpholine 1-oxide derivatives.

The use of water or other green solvents, such as polyethylene glycol (PEG) and bio-based solvents, is another important consideration in developing sustainable synthetic protocols. mdpi.com While the solubility of reactants and reagents needs to be carefully considered, the use of aqueous media can offer significant environmental and safety benefits.

Chemical Reactivity and Mechanistic Investigations of 1 Iminothiomorpholine 1 Oxide Dihydrochloride

Redox Chemistry of the Sulfoxide (B87167) and Imino Groups

The presence of both a sulfoxide and an imino group suggests a rich redox chemistry for 1-Iminothiomorpholine 1-oxide dihydrochloride (B599025). These functionalities can undergo both oxidation and reduction, potentially leading to a variety of derivatives with altered electronic and steric properties.

Further Oxidation Reactions and Product Characterization

Theoretically, the sulfoxide moiety in the thiomorpholine (B91149) ring could be further oxidized to a sulfone. This transformation would significantly alter the geometry and electronic nature of the sulfur center, moving from a tetrahedral sulfoxide to a more oxidized tetrahedral sulfone. Common oxidizing agents for such transformations include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate. The imino group could also be susceptible to oxidation, potentially leading to oxaziridines or undergoing cleavage depending on the oxidant and reaction conditions. However, without experimental data, the specific products, yields, and reaction conditions for the oxidation of 1-Iminothiomorpholine 1-oxide dihydrochloride remain speculative.

Table 1: Plausible Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|---|

| 1-Iminothiomorpholine 1-oxide | Peroxy Acid (e.g., m-CPBA) | 1-Iminothiomorpholine 1,1-dioxide | Oxidation of the sulfoxide to a sulfone. |

Reactivity of the Imino Functionality in Nucleophilic and Electrophilic Processes

The imino group (C=N) is a key functional group that can participate in a variety of reactions, acting as either an electrophile at the carbon atom or a nucleophile at the nitrogen atom.

Nucleophilic Substitution Reactions

While nucleophilic substitution is not the primary mode of reactivity for a simple imino group, substitution reactions could occur at the alpha-carbon positions of the thiomorpholine ring, facilitated by the electronic influence of the sulfoxide and imino groups. The acidity of the protons adjacent to the sulfoxide and the imino-sulfur center could be enhanced, allowing for deprotonation and subsequent reaction with electrophiles. However, no such reactivity has been documented for this molecule.

Addition Reactions to the Imino Group

The carbon-nitrogen double bond of the imino group is susceptible to nucleophilic addition. Organometallic reagents (e.g., Grignard or organolithium reagents) or other carbon nucleophiles could potentially add to the imino carbon, leading to the formation of a new carbon-carbon bond and a secondary amine upon workup. The electrophilicity of the imino carbon would be influenced by the electron-withdrawing nature of the adjacent sulfoxide group. Acid catalysis would likely be required to activate the imino group towards addition by protonation of the nitrogen atom.

Table 2: Hypothetical Nucleophilic Addition Reactions to the Imino Group

| Reagent | Potential Product | Reaction Type |

|---|---|---|

| Organolithium (R-Li) | 1-(Alkyl/Aryl)-thiomorpholine 1-oxide | Nucleophilic Addition |

Ring-Opening and Rearrangement Reactions of the Thiomorpholine Core

The thiomorpholine ring, particularly with the presence of the sulfoxide and imino groups, could be susceptible to ring-opening or rearrangement reactions under certain conditions. For instance, treatment with strong acids or bases at elevated temperatures could potentially lead to cleavage of the C-S, C-N, or C-C bonds within the ring. Rearrangement reactions, such as the Pummerer rearrangement, are known for sulfoxides bearing an alpha-proton, which could be a possibility for this system, leading to a rearranged product. However, the stability of the this compound core and its propensity for such transformations have not been experimentally investigated.

Role of 1-Iminothiomorpholine 1-oxide in Cycloaddition Reactions and Pericyclic Processes

Currently, there are no published studies that describe the participation of this compound in cycloaddition or pericyclic reactions. The reactivity of the iminosulfoxide moiety within this specific heterocyclic framework has not been explored in the context of these concerted reaction pathways. Therefore, no data on its behavior as a dienophile, diene, or a partner in 1,3-dipolar cycloadditions can be provided. Similarly, its potential to undergo electrocyclic reactions, sigmatropic rearrangements, or other pericyclic processes remains uninvestigated.

Detailed Mechanistic Elucidation of Key Transformations

Consistent with the absence of reactivity data, there are no mechanistic investigations concerning key transformations involving this compound. The scientific community has not yet reported on the detailed pathways of its potential reactions.

Kinetic Isotope Effect Studies

No kinetic isotope effect (KIE) studies have been performed on reactions involving this compound. Such studies, which are crucial for understanding bond-breaking and bond-forming steps in a reaction's rate-determining step, have not been applied to this compound. Consequently, there is no experimental data to report in this area.

Transition State Analysis

In the absence of both reactivity and kinetic data, no transition state analyses for reactions of this compound have been conducted. Computational and experimental studies aimed at characterizing the geometry, energy, and vibrational frequencies of transition states involving this compound are not available in the current body of scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 1 Iminothiomorpholine 1 Oxide Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy would be an indispensable tool for the complete structural elucidation of 1-Iminothiomorpholine 1-oxide dihydrochloride (B599025) in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals, as well as insights into the compound's stereochemistry and preferred conformation.

¹H, ¹³C, ¹⁵N, and ¹⁷O NMR Investigations

¹H NMR: The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms in the thiomorpholine (B91149) ring. The protons on the carbon atoms adjacent to the positively charged nitrogen and the sulfoximine (B86345) group would likely appear as complex multiplets in the downfield region due to deshielding effects. The chair conformation of the thiomorpholine ring would lead to distinct signals for axial and equatorial protons, with their coupling constants providing valuable information about their dihedral angles and thus the ring's geometry.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbon atoms in the thiomorpholine ring. The carbons bonded to the nitrogen and sulfur atoms would be shifted downfield compared to those in unsubstituted thiomorpholine, a consequence of the electron-withdrawing nature of the iminium and sulfoximine groups.

¹⁵N and ¹⁷O NMR: While less common, ¹⁵N and ¹⁷O NMR spectroscopy could offer direct information about the electronic environment of the nitrogen and oxygen atoms. The ¹⁵N NMR spectrum would show two signals corresponding to the iminium nitrogen and the nitrogen of the sulfoximine group. The chemical shifts would be indicative of their hybridization and charge distribution. Similarly, ¹⁷O NMR could provide data on the oxygen atom of the sulfoximine group.

Hypothetical ¹H and ¹³C NMR Data for 1-Iminothiomorpholine 1-oxide Dihydrochloride

This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic compounds. Actual chemical shifts may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| C2/C6-H | 3.5 - 4.0 | 50 - 55 | m |

| C3/C5-H | 3.2 - 3.7 | 45 - 50 | m |

| N-H (iminium) | 9.0 - 10.0 | - | br s |

| N-H (ring) | 4.0 - 5.0 | - | br s |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons in the thiomorpholine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry, such as the relative orientation of the imino and oxide groups, and for analyzing the conformational dynamics of the thiomorpholine ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion to within a few parts per million. This high precision allows for the unambiguous determination of the elemental composition of the compound, confirming the molecular formula C₄H₁₀N₂OS·2HCl.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of 1-Iminothiomorpholine 1-oxide would likely involve characteristic losses of small neutral molecules such as H₂O, SO, and fragments of the heterocyclic ring. The analysis of these fragmentation pathways would provide conclusive evidence for the connectivity of the atoms within the molecule.

Predicted Fragmentation Pathways for the Cation of 1-Iminothiomorpholine 1-oxide

This table is a theoretical prediction of possible fragmentation patterns.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Water |

| [M+H]⁺ | [M+H - SO]⁺ | 48 | Sulfur monoxide |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | 28 | Ethene |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the iminium and ring amine hydrochlorides.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

S=O stretching: A strong absorption band typically around 1050-1100 cm⁻¹ for the sulfoximine group.

C=N stretching: A band for the imine group, though its position can be variable.

C-N and C-S stretching: Vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The S=O and C-S stretching vibrations are often strong in Raman spectra.

Expected Vibrational Frequencies for this compound

This table presents a general range for the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H | Stretching | 2800 - 3000 |

| S=O | Stretching | 1050 - 1100 |

| C-N | Stretching | 1000 - 1250 |

| C-S | Stretching | 600 - 800 |

X-ray Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure Determination

Comprehensive searches for crystallographic data on this compound did not yield any specific single-crystal X-ray diffraction studies for this compound. While the technique of single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration, no such analysis appears to have been published in the scientific literature for this particular salt.

In a typical single-crystal X-ray diffraction analysis, a suitable crystal is grown and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for confirming the molecular structure, understanding intermolecular interactions in the solid state, and establishing the absolute stereochemistry of chiral molecules.

Without experimental data, it is not possible to provide details on the crystal system, space group, unit cell dimensions, or specific geometric parameters for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Information regarding the chiroptical properties of this compound, specifically through methods such as circular dichroism (CD) spectroscopy, is not available in the surveyed scientific literature. CD spectroscopy is a vital technique for characterizing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

For a chiral compound, a CD spectrum provides information about its secondary structure and the absolute configuration of its stereocenters. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This technique is instrumental in determining the enantiomeric purity and confirming the absolute configuration of a synthesized or isolated chiral compound by comparing its experimental spectrum to that of a known standard or to theoretical calculations.

As no published studies on the circular dichroism of this compound were found, no data on its specific rotations or CD spectral features can be presented.

Theoretical and Computational Chemistry Studies of 1 Iminothiomorpholine 1 Oxide Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For 1-Iminothiomorpholine 1-oxide dihydrochloride (B599025), DFT calculations could be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. Common functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be appropriate for such a system.

Ab initio methods, while computationally more demanding, offer higher accuracy by solving the Hartree-Fock equations without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for the geometric and electronic parameters of 1-Iminothiomorpholine 1-oxide dihydrochloride. A comparative study using both DFT and ab initio methods would offer a comprehensive understanding of the molecule's electronic structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, a molecular orbital analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Analysis of the charge distribution provides insights into the polarity of the molecule and the nature of its chemical bonds. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. This information is crucial for understanding intermolecular interactions and the molecule's behavior in different solvent environments.

| Parameter | Illustrative Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 5.4 D |

Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations. They are not based on actual experimental or published computational data for this compound.

Conformation Analysis and Potential Energy Surface Mapping

By performing a relaxed scan of key dihedral angles within the thiomorpholine (B91149) ring, a one-dimensional or multi-dimensional PES can be mapped. This allows for the identification of local minima corresponding to stable conformers and transition states connecting them. Such studies would reveal the preferred three-dimensional structure of the molecule in the gas phase and could be extended to include solvent effects to simulate its behavior in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the following spectroscopic parameters can be calculated:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can help in assigning the vibrational modes observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Parameter | Illustrative Predicted Value |

| C=N Stretch Frequency | 1650 cm⁻¹ |

| S=O Stretch Frequency | 1050 cm⁻¹ |

| ¹H Chemical Shift (Imino H) | 8.2 ppm |

| ¹³C Chemical Shift (Imino C) | 155 ppm |

Note: The values in this table are for illustrative purposes to demonstrate the output of such calculations and are not based on published data for this compound.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. For this compound, computational studies could investigate its synthesis, degradation pathways, or potential reactions with biological targets. By mapping the reaction coordinates and locating the transition state structures, the feasibility of different reaction pathways can be assessed. This information is crucial for optimizing reaction conditions and understanding the molecule's chemical stability.

Future Research Directions and Concluding Perspectives on 1 Iminothiomorpholine 1 Oxide Dihydrochloride

Challenges and Opportunities in the Synthesis and Reactivity of Sulfoxide-Imino Systems

The synthesis and manipulation of cyclic sulfoximines, such as 1-iminothiomorpholine 1-oxide, present a unique set of challenges and opportunities that drive innovation in synthetic chemistry.

Challenges:

Stereocontrol: A primary hurdle is the stereoselective synthesis of chiral sulfoximines. The sulfur atom in these compounds is a stereocenter, and developing methods to control its configuration with high enantiopurity remains a significant challenge. researchgate.net Stereoselective functionalization reactions of cyclic sulfoximines are particularly underdeveloped. york.ac.uk

Synthetic Routes: Classical synthetic pathways to sulfoximines often involve multiple steps, including the oxidation of sulfilimines or the imination of sulfoxides, which may require subsequent deprotection steps to yield the free NH-sulfoximine. nih.gov

Reactivity and Selectivity: The conversion of sulfinamides into sulfoximines can be synthetically attractive but is often complicated by competitive reactions, such as N-functionalization over the desired S-functionalization. researchgate.net

Opportunities:

Novel Catalytic Methods: Recent advancements offer promising solutions. For instance, silver nitrate-catalyzed cyclo-isomerization of specific sulfinamides provides an efficient route to enantiopure five-membered endocyclic sulfoximines. researchgate.net Similarly, methods using inexpensive inorganic bases for intramolecular cyclization avoid the need for costly and toxic metal catalysts. researchgate.net

C-H Activation: The sulfoximine (B86345) group has proven to be an effective directing group for C–H activation. researchgate.netacs.org This has led to the development of rhodium(III)- and iridium(III)-catalyzed C–H functionalization and cyclization reactions, which are powerful tools for synthesizing complex cyclic sulfoximines. acs.orgnih.gov

Direct Imination: Iron(II)-catalyzed protocols for the direct preparation of NH-sulfoximines from sulfoxides using stable aminating agents represent a significant step forward, avoiding the need for harsh oxidants. nih.gov

The table below summarizes key synthetic strategies applicable to cyclic sulfoxide-imino systems.

| Synthetic Strategy | Description | Key Advantages | Relevant Research Findings |

| Metal-Catalyzed Cycloisomerization | Silver nitrate-catalyzed reaction of oxygenated propargylic sulfinamides. | Access to enantiopure endocyclic sulfoximines. | Provides efficiently 5-membered endocyclic sulfoximines. researchgate.net |

| Base-Promoted Cyclization | Intramolecular sulfur-carbon bond formation in N-propargylsulfinamides. | Avoids expensive and toxic metal catalysts. | Stereospecific cyclization offers a general approach to asymmetric synthesis. researchgate.net |

| Transition Metal-Catalyzed C-H Activation | Rh(III) or Ir(III)-catalyzed annulation between sulfoximines and diazo compounds. | High efficiency and functional group tolerance for creating benzothiazine products. | Domino C–H activation/cyclization/condensation pathway yields products in up to 99% yield. nih.gov |

| Direct Imination of Sulfoxides | Fe(II)-catalyzed NH-transfer from an arylhydroxylamine derivative to a sulfoxide (B87167). | Avoids the use of oxidants by employing a bench-stable aminating agent. | Furnishes good to high yields (70-98%) with various S-aryl and S-alkyl sulfoxides. nih.gov |

Emerging Methodologies for Derivatization and Functionalization

The derivatization of the 1-iminothiomorpholine 1-oxide scaffold is key to unlocking its full potential. The sulfoximine moiety offers three distinct points for substitution (at the nitrogen, the sulfur-bound carbons, and the alpha-carbons), making it a versatile platform. researchgate.net

N-Functionalization: The nitrogen atom of the NH-sulfoximine is a common site for modification. researchgate.net A wide array of methods for N-arylation, alkylation, acylation, vinylation, sulfonylation, and phosphorylation have been developed. nih.govresearchgate.netnottingham.ac.uk Photoredox-catalyzed N-arylation, for example, proceeds under visible light with high chemoselectivity and tolerance for various functional groups. researchgate.net These N-functionalization strategies are increasingly used to tune molecular properties or to construct complex molecules like proteolysis targeting chimeras (PROTACs). chemrxiv.org

C–H Functionalization: As previously noted, the sulfoximine group can direct the functionalization of otherwise inert C–H bonds, enabling the synthesis of diverse cyclic derivatives. acs.orgnih.gov This has been extensively used to create substituted 1,2-benzothiazines and related structures. nih.gov

Ring Expansion and Transformation: The cyclic sulfoximine core itself can be chemically transformed. Recent research has demonstrated that five-membered cyclic sulfoximines can undergo a visible light-mediated ring expansion with aryl diazoacetates to produce six-membered heterocycles. chinesechemsoc.org This protocol proceeds without a metal catalyst and can be followed by a diastereoconvergent oxidation, offering a pathway to novel, more complex heterocyclic systems. chinesechemsoc.org

Potential for Novel Research Applications in Interdisciplinary Sciences

The unique structural and physicochemical properties of sulfoximines, particularly within a heterocyclic framework like thiomorpholine (B91149), position them for significant applications across various scientific disciplines.

Medicinal Chemistry: Sulfoximines have gained considerable recognition as a valuable structural motif in drug discovery, often referred to as a "rising star". nih.govnottingham.ac.uk They serve as bioisosteres for sulfones and sulfonamides, frequently conferring improved physicochemical properties such as enhanced aqueous solubility. york.ac.ukchemrxiv.org The thiomorpholine scaffold itself is considered privileged, with derivatives showing a wide spectrum of biological activities including antioxidant, hypolipidemic, antitubercular, and antiprotozoal effects. jchemrev.comnih.govjchemrev.comresearchgate.net The combination in 1-iminothiomorpholine 1-oxide dihydrochloride (B599025) could lead to novel therapeutic agents.

Agrochemistry: The sulfoximine functional group is already present in commercial insecticides like sulfoxaflor, highlighting its importance in crop protection. chemrxiv.org The exploration of new cyclic sulfoximines could yield next-generation agrochemicals with improved efficacy and safety profiles.

Asymmetric Synthesis: Chiral sulfoximines are valuable as both chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. acs.org

The potential applications are summarized in the table below.

| Field of Application | Potential Role of 1-Iminothiomorpholine 1-oxide Derivatives | Rationale |

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., kinase inhibitors, antibacterial, anti-inflammatory). | Sulfoximines act as sulfone/sulfonamide bioisosteres with potentially improved properties. york.ac.ukchemrxiv.org The thiomorpholine ring is a known pharmacophore. jchemrev.comresearchgate.net |

| Agrochemistry | Design of new insecticides, fungicides, or herbicides. | The sulfoximine moiety is a validated toxophore in commercial pesticides. chemrxiv.org |

| Asymmetric Catalysis | Use as chiral ligands or auxiliaries for stereoselective transformations. | Chiral sulfoximines are established tools in asymmetric synthesis. acs.org |

| Materials Science | Creation of functional materials with unique electronic or physical properties. | The polarity and hydrogen bonding capabilities of the sulfoximine group could be exploited in materials design. nih.gov |

Broader Impact on the Advancement of Heterocyclic Chemistry

The focused study of compounds like 1-iminothiomorpholine 1-oxide dihydrochloride contributes significantly to the broader field of heterocyclic chemistry. Research in this area expands the available chemical space, providing chemists with novel three-dimensional scaffolds for various applications. researchgate.net The development of synthetic methodologies for these systems, such as C-H activation and novel cyclization reactions, enriches the synthetic chemist's toolbox. nih.gov

Furthermore, sulfoximines serve as a unique bridge between sulfur(IV) and sulfur(VI) chemistries, offering a distinct set of properties compared to the more traditional sulfoxides and sulfones. chemrxiv.org The increasing interest in and success of sulfoximine-containing molecules in clinical trials have stimulated wider exploration of heterocycles containing both sulfur and nitrogen, promising a new wave of discovery in heterocyclic chemistry. acs.orgnih.gov

Q & A

How can researchers optimize the synthesis of 1-Iminothiomorpholine 1-oxide dihydrochloride to improve yield and purity?

Basic Research Focus

Synthesis optimization requires addressing reaction kinetics, solvent selection, and purification protocols. For example, using polar aprotic solvents (e.g., DMF) under nitrogen atmosphere may minimize oxidation by-products . Post-synthesis purification via recrystallization or reverse-phase HPLC (as in pharmaceutical impurity profiling) ensures high purity . Monitor intermediates using TLC or LC-MS to identify bottlenecks in multi-step reactions .

What experimental evidence supports the choice of dihydrochloride salt form over hydrochloride for this compound?

Advanced Research Focus

The dihydrochloride form often enhances solubility and bioavailability due to increased ionic interactions in aqueous systems . Comparative studies using X-ray crystallography can confirm salt formation, while stability assays (e.g., thermal gravimetric analysis) under varying humidity and temperature conditions validate improved shelf life .

Which analytical techniques are most robust for characterizing purity and structural integrity?

Basic Research Focus

Combine elemental analysis (C, H, N, S, Cl quantification) with spectroscopic methods:

- 1H/13C NMR to confirm imine and thiomorpholine ring integrity .

- HPLC-UV/ELSD with hydrophilic interaction liquid chromatography (HILIC) columns for polar compound separation .

- Mass spectrometry (ESI-MS) to detect trace impurities (<0.1%) .

How should researchers mitigate stability challenges during storage and handling?

Basic Research Focus

Store in amber glass vials at 2–8°C under inert gas (argon) to prevent light-induced degradation and HCl gas release . Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition into NOx or CO . Regularly validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

What protocols are recommended for assessing acute toxicity in preclinical models?

Advanced Research Focus

Follow OECD Guideline 423: Administer escalating doses (10–1000 mg/kg) to rodent models, monitoring for neurotoxic or hepatotoxic effects via serum ALT/AST levels and histopathology . Include positive controls (e.g., acetaminophen for hepatotoxicity) and statistical power analysis to ensure reproducibility .

How can contradictory data in biological activity studies be resolved?

Advanced Research Focus

Contradictions may arise from assay interference (e.g., redox activity of the thiomorpholine group). Use orthogonal assays:

- Enzyme inhibition : Compare fluorogenic vs. radiometric LSD1 inhibition assays .

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS to correlate with observed activity .

- Control experiments : Include chelators (e.g., EDTA) to rule out metal-catalyzed side reactions .

What mechanistic studies are suitable for elucidating its mode of action?

Advanced Research Focus

Employ isothermal titration calorimetry (ITC) to study binding thermodynamics with target enzymes . For epigenetic targets (e.g., demethylases), use ChIP-seq to map histone methylation changes post-treatment . Molecular dynamics simulations can predict interactions with active-site cysteine residues .

How can impurity profiles be systematically mapped during scale-up?

Advanced Research Focus

Use LC-HRMS with molecular networking to identify by-products . For process-related impurities (e.g., unreacted thiomorpholine), employ scavenger resins during synthesis . Quantify genotoxic impurities per ICH M7 guidelines using Ames test-compatible thresholds .

What pharmacokinetic considerations are critical for in vivo studies?

Advanced Research Focus

Assess plasma protein binding (equilibrium dialysis) and CYP450 inhibition to predict drug-drug interactions . For CNS penetration, measure logBB (brain-to-plasma ratio) in rodent models, adjusting for HCl salt effects on blood-brain barrier transport .

How can cross-disciplinary applications (e.g., materials science) be explored?

Advanced Research Focus

Investigate its use as a ligand for metal-organic frameworks (MOFs) via X-ray diffraction and BET surface area analysis . In catalysis, screen for thiophilicity in cross-coupling reactions using Pd/Cu systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.